molecular formula C10H17NOS B2366986 1-(7,7-Dimethyl-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1698461-06-1

1-(7,7-Dimethyl-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No.: B2366986
CAS No.: 1698461-06-1
M. Wt: 199.31
InChI Key: PFQBETWKXNNPFA-UHFFFAOYSA-N
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Description

1-(7,7-Dimethyl-1,4-thiazepan-4-yl)prop-2-en-1-one is a chemical compound with the molecular formula C10H17NOS This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 1-(7,7-Dimethyl-1,4-thiazepan-4-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Thiazepane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through the reaction of a dithiol with an amine under controlled conditions.

    Introduction of the Prop-2-en-1-one Group: The final step involves the addition of the prop-2-en-1-one group to the thiazepane ring. This can be done through a condensation reaction using an appropriate aldehyde or ketone.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(7,7-Dimethyl-1,4-thiazepan-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(7,7-Dimethyl-1,4-thiazepan-4-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7,7-Dimethyl-1,4-thiazepan-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(7,7-Dimethyl-1,4-thiazepan-4-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one: This compound has a similar structure but contains additional oxygen atoms, which may alter its reactivity and properties.

    1-(7,7-Dimethyl-1,4-thiazepan-4-yl)prop-2-en-1-ol: This compound has a hydroxyl group instead of the prop-2-en-1-one group, leading to different chemical and biological properties.

Properties

IUPAC Name

1-(7,7-dimethyl-1,4-thiazepan-4-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-4-9(12)11-6-5-10(2,3)13-8-7-11/h4H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQBETWKXNNPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CCS1)C(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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